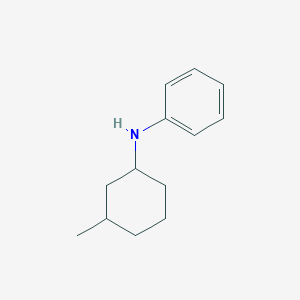

N-(3-methylcyclohexyl)aniline

Description

Contextualizing Arylcyclohexylamine Derivatives in Modern Organic Chemistry

Arylcyclohexylamines represent a significant class of chemical compounds characterized by a cyclohexylamine (B46788) structure bonded to an aryl group. wikipedia.org The aryl group is positioned geminally to the amine, and in many instances, the amine is secondary or tertiary, such as a methylamino or piperidine (B6355638) group. wikipedia.org This structural framework is foundational to numerous pharmaceutical agents, designer drugs, and experimental compounds. wikipedia.org

The exploration of arylcyclohexylamines began in the early 20th century, with the first synthesis of 1-phenylcyclohexan-1-amine (PCA) published in 1907. wikipedia.org However, intensive investigation into their properties, particularly their anesthetic potential, was notably advanced by Parke-Davis in the 1950s with the study of Phencyclidine (PCP). wikipedia.org This research subsequently led to the development of Ketamine, a related compound that has become a widely used anesthetic. wikipedia.orgrsc.org

In contemporary organic chemistry and medicinal chemistry, arylcyclohexylamine derivatives are the subject of extensive research for several reasons. They are recognized for their diverse pharmacological activities, which include NMDA receptor antagonism, dopamine (B1211576) reuptake inhibition, and µ-opioid receptor agonism. wikipedia.org This range of activities makes them valuable scaffolds in the discovery of new agents for anesthesia, pain management, and neuroprotection. wikipedia.org Furthermore, recent studies have highlighted the potential of certain arylcyclohexylamines, like Esketamine (the S-enantiomer of ketamine), as rapid-onset antidepressants for treatment-resistant depression. rsc.org

Modern synthetic strategies continue to evolve, providing broader access to diverse arylcyclohexylamine analogues. Methodologies such as the Diels-Alder reaction, using aryl acrylic esters and siloxybutadienes, have been developed to construct the substituted cyclohexane (B81311) core efficiently. acs.orgchemrxiv.orgresearchgate.net Other techniques, including temperature and steric hindrance-regulated nucleophilic substitution and the Favorskii rearrangement, offer selective synthesis pathways to ketamine derivatives and related structures. rsc.org These advancements enable chemists to systematically modify the aryl, cyclohexyl, and amine moieties to fine-tune the pharmacological profile of the resulting compounds.

Overview of Scholarly Investigations on N-(3-methylcyclohexyl)aniline and Cognate Structures

This compound is a specific secondary amine within the broader arylcyclohexylamine class. Its structure consists of an aniline (B41778) ring linked via its nitrogen atom to a 3-methylcyclohexyl group. Scholarly interest in this compound and its close analogues, or cognate structures, often revolves around their utility as intermediates in organic synthesis and as scaffolds for new functional molecules.

Research has focused on efficient methods for the synthesis of this compound. One documented method involves the copper(I) iodide (CuI) nanoparticle-catalyzed C-N bond formation reaction between aniline and a suitable 3-methylcyclohexyl precursor, achieving an 82% yield. rsc.org The resulting compound is a mixture of cis and trans isomers. rsc.org

Table 1: Physical and Synthetic Data for this compound

| Property | Value | Source |

|---|---|---|

| Appearance | Brownish oil | rsc.org |

| Yield | 82% | rsc.org |

| Molecular Formula | C₁₃H₁₉N | |

| Molecular Weight | 189.30 g/mol | |

| Mass Spec (HRESIMS) | Calculated for [M+H]⁺: 190.1596, Found: 190.1581 | rsc.org |

Spectroscopic analysis is crucial for the characterization of such compounds. Detailed NMR data has been reported for the cis and trans mixture of this compound. rsc.org

Table 2: Spectroscopic Data for this compound

| Nucleus | Chemical Shift (δ) in ppm | Description | Source |

|---|---|---|---|

| ¹H NMR (600 MHz, CDCl₃) | 7.18 (d, J = 7.20 Hz, 2H) | Aromatic CH | rsc.org |

| 6.67 (t, J = 7.05 Hz, 1H) | Aromatic CH | rsc.org | |

| 6.61-6.60 (m, 2H) | Aromatic CH | rsc.org | |

| 3.69 (brs, 1H) | NH | rsc.org | |

| 2.12-2.06 (m, 1H) | Cyclohexyl CH | rsc.org | |

| 1.76-1.52 (m, 6H) | Cyclohexyl CH₂ | rsc.org | |

| 1.28-1.21 (m, 2H) | Cyclohexyl CH₂ | rsc.org | |

| 0.94 (d, J = 6.36 Hz, 3H) | Methyl CH₃ | rsc.org | |

| ¹³C NMR (150 MHz, CDCl₃) | 147.4, 129.28, 129.27 | Aromatic C | rsc.org |

| 116.8, 116.7, 113.2, 113.0 | Aromatic C | rsc.org | |

| 52.1, 47.5, 42.5, 38.9 | Cyclohexyl CH | rsc.org | |

| 34.7, 33.9, 33.4, 32.0, 30.5, 27.1, 25.0 | Cyclohexyl CH₂ | rsc.org | |

| 22.5, 21.7, 20.5 | Methyl C | rsc.org |

Investigations into cognate structures further illuminate the chemical space around this compound. For example, 2-Fluoro-6-(3-methylcyclohexyl)aniline is a related compound used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure is studied for potential biological activities. Similarly, the synthesis and characterization of cis-4-methyl-N-(3-methylcyclohexyl)aniline has been reported, providing comparative data within this subclass of molecules. rsc.org

Another area of research involves incorporating the N-(3-methylcyclohexyl) moiety into more complex molecular frameworks. A study on N-(3-methylcyclohexyl)-2-phenylcyclopropane-1-carbohydrazide used spectroscopic methods (FT-IR, NMR, UV-vis) and Density Functional Theory (DFT) calculations to analyze its electronic and structural properties. researchgate.netresearchgate.net Such fundamental studies are essential for understanding how the 3-methylcyclohexyl group influences molecular conformation and potential intermolecular interactions, which is key for designing new functional materials and therapeutic agents. researchgate.net

Structure

3D Structure

Properties

IUPAC Name |

N-(3-methylcyclohexyl)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19N/c1-11-6-5-9-13(10-11)14-12-7-3-2-4-8-12/h2-4,7-8,11,13-14H,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PGDVRULABVSJJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(C1)NC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

859180-64-6 | |

| Record name | N-(3-methylcyclohexyl)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Strategies

Catalytic Approaches for N-(3-methylcyclohexyl)aniline Construction

Catalytic methods are central to the synthesis of N-substituted aniline (B41778) derivatives, offering efficient and selective pathways for C-N bond formation.

N-Alkylation of Amines with Phenols Mediated by Heterogeneous Palladium Hydride Catalysts

A significant strategy for synthesizing N-cyclohexylaniline derivatives involves the direct N-alkylation of amines with phenols using bifunctional catalysts. rsc.org This tandem reaction combines hydrogenation and amination over a single catalytic system, providing an efficient route from readily available starting materials. rsc.orgfao.org

Researchers have demonstrated that an alumina-supported palladium hydride (PdHx/Al2O3) catalyst is highly effective for this transformation under mild conditions. rsc.org The reaction proceeds via the hydrogenation of a phenol (B47542) to its corresponding cyclohexanone (B45756), which then undergoes reductive amination with an amine. rsc.org This process is conducted under a hydrogen atmosphere, which is crucial for both the hydrogenation of the phenol and the subsequent reduction of the imine intermediate. rsc.orgrsc.org

The choice of catalyst support and the palladium species are critical for the reaction's success. Palladium hydride (PdHx) has been identified as a key component, facilitating the efficient conversion. rsc.org The reaction conditions, such as temperature and solvent, also play a significant role in optimizing the yield of the desired secondary amine. rsc.org

Table 1: Influence of Different Solvents on Reductive Amination

| Entry | Catalyst | Solvent | Conversion (%) | Yield (%) |

|---|---|---|---|---|

| 1 | 5%PdHx/Al2O3 | H2O | 55.6 | 47.4 |

| 2 | 5%PdHx/Al2O3 | MeOH | 90.1 | 85.3 |

| 3 | 5%PdHx/Al2O3 | Toluene | >99 | 98.2 |

| 4 | 5%PdHx/Al2O3 | Dioxane | >99 | 96.5 |

Data derived from a model reaction of p-toluidine (B81030) with phenol at 50°C for 3 hours under 1 atm H2. rsc.org

This methodology allows for the synthesis of various secondary amines in good yields. rsc.org For instance, the reaction between 3-methylphenol and aniline, or phenol and 3-methylaniline, would be a direct pathway to this compound using this catalytic system.

Reductive Coupling of Nitroarenes with Phenols via Palladium Catalysis and Formate (B1220265) Hydrogen Transfer

An alternative palladium-catalyzed approach involves the reductive coupling of nitroarenes with phenols. organic-chemistry.org This method provides a direct and efficient synthesis of N-cyclohexylaniline derivatives using sodium formate as a safe and inexpensive hydrogen donor, avoiding the need for pressurized hydrogen gas. organic-chemistry.orgsemanticscholar.org The reaction is typically catalyzed by palladium on carbon (Pd/C) and requires an acid additive, such as trifluoroacetic acid (TFA), to proceed efficiently. organic-chemistry.org

The proposed mechanism for this transformation involves several key steps:

The nitroarene is first reduced to the corresponding aniline. organic-chemistry.org

Simultaneously, the phenol is reduced to a cyclohexanone intermediate. organic-chemistry.org

The newly formed aniline reacts with the cyclohexanone to produce an imine. organic-chemistry.org

Finally, the imine intermediate is reduced to the target N-cyclohexylaniline product. organic-chemistry.org

This protocol has been shown to be effective for a wide range of substituted nitroarenes and phenols, tolerating various functional groups. organic-chemistry.orgnih.gov The synthesis of this compound could be achieved by reacting a suitable nitroarene with 3-methylphenol or nitrobenzene (B124822) with 3-methylphenol, followed by the multi-step, one-pot conversion.

Table 2: Optimization of Palladium-Catalyzed Reductive Coupling

| Entry | Catalyst | Solvent | Additive | Yield (%) |

|---|---|---|---|---|

| 1 | Pd/C | Toluene | TFA | 94 |

| 2 | None | Toluene | TFA | 0 |

| 3 | Pd(OAc)2 | Toluene | TFA | 72 |

| 4 | PdCl2 | Toluene | TFA | 65 |

| 5 | Pd/C | Dioxane | TFA | 85 |

| 6 | Pd/C | THF | TFA | 88 |

| 7 | Pd/C | Toluene | None | <5 |

Data derived from a model reaction between phenol and p-toluidine. nih.gov

This method is notable for its operational simplicity and alignment with green chemistry principles by utilizing renewable phenols. organic-chemistry.org

C-N Bond Formation Reactions Catalyzed by Copper Nanoparticles

Copper nanoparticles (CuNPs) have emerged as a cost-effective and efficient alternative to palladium catalysts for C-N bond formation reactions. rsc.orgnih.gov These heterogeneous catalysts can be supported on various materials, including zeolite, titania, montmorillonite, and activated carbon, to facilitate the coupling of aryl halides with nitrogen-containing compounds. rsc.org

The Ullmann condensation, a classic copper-catalyzed C-N coupling reaction, has been significantly improved through the use of nanostructured catalysts. dntb.gov.ua Supported CuNPs have demonstrated high activity in the arylation of nitrogen-containing heterocycles and other amines. rsc.org The choice of support material can influence the catalyst's performance and reusability. rsc.org For example, CuNPs on titania were found to be effective for the arylation of heterocycles, while those on activated carbon showed better recycling properties. rsc.org

While direct synthesis of this compound using this method is not explicitly detailed in the provided context, the principles of copper-catalyzed C-N bond formation could be applied. nih.gov A potential pathway might involve the coupling of an aniline derivative with a halogenated 3-methylcyclohexane, although this falls outside the typical scope of aryl halide coupling. A more relevant application would be in the synthesis of the aniline precursor itself.

Hydrogenation Routes for Cyclohexyl Aniline Synthesis

Hydrogenation is a fundamental process in the synthesis of cyclohexyl aniline derivatives, specifically for converting an aromatic ring into a saturated cyclohexane (B81311) ring.

Hydrogenation of Aryl-Propyl-Aniline Precursors

The synthesis of this compound can be envisioned through the hydrogenation of an appropriate aromatic precursor. A plausible precursor would be N-(3-methylphenyl)aniline. The critical step in this route is the selective hydrogenation of the substituted phenyl ring while leaving the other aromatic ring and the C-N bond intact.

Catalytic hydrogenation of aniline and its derivatives to produce cyclohexylamines is a well-established industrial process. google.comgoogle.com Various catalytic systems, often employing metals like cobalt, rhodium, or ruthenium, are used to achieve this transformation under hydrogen pressure. In some cases, metal-free hydrogenation has also been achieved using frustrated Lewis pairs, such as B(C6F5)3, to activate hydrogen for the reduction of N-bound phenyl rings. nih.gov

The challenge in this specific precursor approach lies in the selective reduction of one aromatic ring over the other. The reaction conditions, including catalyst choice, temperature, and pressure, would need to be carefully controlled to achieve the desired this compound product from an N-(3-methylphenyl)aniline precursor.

Reductive Amination Pathways

Reductive amination is a highly versatile and widely used method for forming C-N bonds and is a direct route to this compound. organic-chemistry.org This reaction typically involves two main approaches:

Reaction of Aniline with 3-Methylcyclohexanone (B152366): In this pathway, aniline is condensed with 3-methylcyclohexanone to form an intermediate enamine or iminium ion. This intermediate is then reduced in situ to yield the final this compound product.

Reaction of 3-Methylaniline with Cyclohexanone: Alternatively, 3-methylaniline can be reacted with cyclohexanone, following the same mechanism of imine/enamine formation and subsequent reduction.

A variety of reducing agents can be employed for the reduction step. youtube.com Mild hydride reagents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (Na(OAc)3BH) are particularly effective because they are selective for the protonated imine intermediate over the starting ketone. youtube.comyoutube.com Catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) with a hydrogen source is another common method for the reduction step. youtube.com

More recently, novel photochemical strategies have been developed that utilize cyclohexanones as aryl electrophile surrogates, enabling a site-selective C-N bond formation followed by an aromatization step, showcasing the versatility of ketone-amine condensation chemistry. nih.gov

Another relevant named reaction is the Eschweiler-Clarke reaction, which is a specific form of reductive amination used for the methylation of primary or secondary amines using formaldehyde (B43269) and formic acid. wikipedia.org While used for methylation, it exemplifies the core principle of forming a C-N bond via an imine intermediate followed by reduction. wikipedia.org

Stereoselective Synthetic Pathways

The synthesis of this compound from 3-methylcyclohexanone and aniline via reductive amination is a common approach. This pathway, however, generates a mixture of cis and trans diastereomers. The stereochemical outcome is highly dependent on the reaction conditions and the nature of the reducing agent employed.

Control over cis/trans Isomer Formation

The relative orientation of the methyl group at C3 and the anilino group at C1 on the cyclohexane ring defines the cis and trans isomers. The thermodynamic product is typically the trans isomer, where both bulky substituents can occupy equatorial positions in the most stable chair conformation, minimizing steric strain. Kinetically controlled reactions, however, can favor the formation of the cis isomer.

Control over the cis/trans ratio is often achieved by selecting appropriate reducing agents and reaction conditions during the reductive amination of 3-methylcyclohexanone with aniline. The initial step is the formation of an iminium ion intermediate. The stereochemistry of the final product is determined by the facial selectivity of the hydride attack on this intermediate.

Key Strategies for Diastereocontrol:

Catalytic Hydrogenation: The use of heterogeneous catalysts like palladium on carbon (Pd/C) for hydrogenation often leads to the thermodynamically more stable trans product through equilibration. slideshare.net The reaction involves the adsorption of the iminium intermediate onto the catalyst surface, with the hydride addition typically occurring from the less hindered face.

Metal Hydride Reagents: Reagents like sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN) can provide varying degrees of stereoselectivity. The outcome depends on factors such as solvent, temperature, and pH, which influence the conformation of the iminium intermediate at the moment of reduction. Kinetically controlled reductions at low temperatures may favor the axial attack of the hydride, potentially leading to a higher proportion of the cis isomer.

| Reduction Method | Typical Major Isomer | Controlling Factors |

|---|---|---|

| Catalytic Hydrogenation (e.g., H₂, Pd/C) | Trans (Thermodynamic) | Catalyst surface interactions, potential for equilibration |

| Metal Hydrides (e.g., NaBH₄) | Mixture, potentially Cis (Kinetic) | Steric hindrance of reagent, reaction temperature, solvent |

Chiral Separation Techniques for Enantiomeric Purity

Since this compound possesses two stereocenters, it can exist as two pairs of enantiomers (cis and trans pairs). Achieving enantiomeric purity requires the separation of these stereoisomers from the racemic mixture. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is a predominant technique for this purpose. researchgate.netmdpi.com

The principle of chiral HPLC relies on the differential interaction between the enantiomers and the chiral selector immobilized on the stationary phase. This results in different retention times, allowing for their separation. nih.gov

Commonly Used Chiral Stationary Phases:

Polysaccharide-based CSPs: Columns with derivatized cellulose (B213188) or amylose (B160209) are widely effective for separating a broad range of chiral compounds, including amines. mdpi.com

Cyclodextrin-based CSPs: These phases create chiral cavities into which one enantiomer may fit better than the other, leading to separation. researchgate.net

The choice of mobile phase (normal, reversed, or polar organic) is critical for optimizing the separation. mdpi.com Methods like online Liquid Chromatography-Circular Dichroism (LC-CD) can be employed to determine the absolute configuration of the separated enantiomers. nih.gov

| Technique | Principle | Key Components |

|---|---|---|

| Chiral HPLC | Differential interaction of enantiomers with a chiral stationary phase. | Chiral Stationary Phase (e.g., derivatized cellulose, cyclodextrins), optimized mobile phase. |

| Supercritical Fluid Chromatography (SFC) | Utilizes supercritical CO₂ as the mobile phase; often provides faster and more efficient separations than HPLC. | Chiral column, CO₂/modifier mobile phase. |

Innovative Synthetic Methodologies for Hindered Amines

The synthesis of sterically hindered amines like this compound can be challenging due to low reactivity. Innovative methodologies focus on improving efficiency, atom economy, and reaction conditions.

Direct Reductive Amination (DRA): This one-pot process is a highly efficient method for synthesizing amines. nih.gov Recent advancements have focused on developing protocols for sterically demanding substrates.

Metal-Free Systems: A notable development is the use of trichlorosilane (B8805176) as a reducing agent in the presence of a Lewis base activator like tetramethylethylenediamine (TMEDA). nih.gov This system facilitates the DRA of ketones with secondary aryl amines under mild, metal-free conditions, providing good to high yields of bulky tertiary amines. nih.gov

Rhodium and Ruthenium Catalysis: An atom-economical approach utilizes Rh- and Ru-based catalysts for the direct reductive amination of ketones. rsc.org In this method, carbon monoxide serves as a deoxygenating agent, offering an alternative to traditional hydride reagents. rsc.org

Hypervalent Iodine Reagents: A bio-inspired, metal-free approach for forming amide bonds can be adapted for amine synthesis. This method uses hypervalent iodine(III) reagents to activate ester functionalities under mild conditions, allowing for smooth reactions with bulky amines. rsc.org

These innovative strategies offer more efficient and environmentally friendly alternatives to classical methods, overcoming the steric hindrance that can impede the synthesis of compounds like this compound.

Chemical Reactivity and Mechanistic Investigations

Transformations Involving the Secondary Amine Functionality

The secondary amine group in N-(3-methylcyclohexyl)aniline is a key site for chemical transformations, particularly oxidation.

The oxidation of N-alkylanilines can proceed through various pathways depending on the oxidant and reaction conditions. Anodic oxidation, for instance, leads to coupling reactions, forming substituted benzidines and diphenylamines. acs.org The steric bulk of the alkyl group, such as the 3-methylcyclohexyl group, is a primary factor in determining the product distribution. acs.org

Chemical oxidants like peroxomonophosphoric acid are known to oxidize N-alkylanilines via oxygen atom transfer. ias.ac.in Studies on N-methyl and N-ethyl aniline (B41778) show that the reaction rate can be influenced by the pH and the presence of surfactants. ias.ac.in In some cases, oxidation can lead to the formation of quinones or other oxidized derivatives. evitachem.com For analogous compounds, oxidation can also occur at the carbon alpha to the nitrogen, which for this compound would be the C1 position of the cyclohexyl ring. nih.gov This can lead to the formation of imine intermediates. nih.gov

A summary of potential oxidation products of N-alkylanilines is presented below.

| Oxidant/Method | Potential Product Type | Reference |

| Anodic Oxidation | Substituted Benzidines, Diphenylamines | acs.org |

| Peroxomonophosphoric Acid | Oxygen atom transfer products | ias.ac.in |

| Potassium Permanganate | Quinones, other oxidized derivatives | |

| Microbial/Enzymatic | Alpha-carbon hydroxylation products | nih.gov |

| ZnN4-SAC/O2 | Imine intermediates, Anilines, Aldehydes | nih.gov |

The secondary amine functionality in this compound is already in a reduced state. Therefore, reduction reactions typically target other parts of the molecule or functional groups that might be introduced. For instance, if the aromatic ring were to be nitrated, the resulting nitro group could be reduced. sci-hub.sersc.org

Reductive amination is a common method for the synthesis of N-alkylanilines, where an aniline reacts with a ketone or aldehyde in the presence of a reducing agent. thieme-connect.comdicp.ac.cn For example, the reaction of aniline with 3-methylcyclohexanone (B152366) under reductive conditions would yield this compound. dicp.ac.cn While this is a synthetic route to the title compound, it illustrates the types of reductions associated with this class of molecules. Similarly, N-alkylanilines can be synthesized via the reductive coupling of nitroarenes with alkyl halides or carbonyl compounds. rsc.org

Reactivity of the Cyclohexyl and Aromatic Moieties

The cyclohexyl and aniline portions of the molecule exhibit distinct reactivities, from substitution on the aromatic ring to functionalization of the aliphatic ring.

The N-alkylamino group is an activating, ortho-, para-directing group for electrophilic aromatic substitution. chemistrysteps.com Therefore, reactions like halogenation and nitration are expected to occur at the positions ortho and para to the amine.

Halogenation : Bromination of N-alkylanilines can be reversible, with isomerization and dehalogenation possible under certain conditions, influenced by steric and electronic factors. core.ac.uk The bulky 3-methylcyclohexyl group would likely influence the ortho/para ratio. Deaminative halogenation is also a possible transformation for primary amines, which could be relevant to derivatives. researchgate.net

Nitration : Regioselective nitration of N-alkylanilines can be achieved using reagents like tert-butyl nitrite (B80452), which typically yields N-nitroso N-alkyl nitroanilines. sci-hub.se These intermediates can then be converted to N-alkyl phenylenediamines or N-alkyl nitroanilines. sci-hub.se

Azo Coupling : As an activated aniline derivative, this compound can react with arenediazonium salts in azo coupling reactions to form colorful azo compounds. chemistrysteps.com

The most significant C-X bond cleavage processes for this compound involve the carbon-nitrogen (C-N) bonds.

Oxidative Cleavage : The C-N bond in N-alkylanilines can be cleaved under oxidative conditions. nih.govresearchgate.net This process can start with the dehydrogenation of the N-H and the alpha-C-H on the cyclohexyl ring to form an imine, which is then hydrolyzed to aniline and 3-methylcyclohexanone. nih.govresearchgate.net

Dealkylation : The N-cyclohexyl group can be cleaved from the aniline nitrogen. This dealkylation can occur during certain reactions, such as bromination in the presence of HBr, or through specific catalytic processes. core.ac.ukrsc.org Ruthenium complexes have been shown to catalyze C-N bond cleavage in related systems. marquette.edu

Modern synthetic methods allow for the direct functionalization of C-H bonds, which are typically unreactive. Palladium catalysis is a powerful tool for such transformations.

Aromatic C-H Functionalization : The amine group can direct a palladium catalyst to the ortho-position of the aniline ring, enabling C-H olefination and arylation. researchgate.netacs.orgdntb.gov.ua This allows for the formation of new carbon-carbon bonds directly on the aromatic ring. While many methods require N-protection, systems using specific cooperating ligands can achieve ortho-arylation of unprotected anilines. acs.org

Aliphatic C-H Functionalization : The functionalization of the C(sp³)–H bonds on the cyclohexyl ring is more challenging but can be achieved using directing group strategies. researchgate.netrsc.orgacs.orgrsc.org In some cases, the amine itself can act as a directing group, often with the help of a transient ligand, to guide a metal catalyst to a specific C-H bond on the alkyl chain (e.g., at the γ-position). researchgate.netrsc.org This allows for the selective introduction of functional groups like aryl moieties onto the cyclohexyl ring. rsc.org

The table below summarizes some palladium-catalyzed C-H functionalization reactions relevant to N-alkylanilines.

| Reaction Type | Position Functionalized | Catalyst/Ligand System | Reference |

| Ortho-Olefination | Aromatic (ortho) | Pd(OAc)2 / Benzoquinone | acs.org |

| Ortho-Arylation | Aromatic (ortho) | Pd(OAc)2 / [2,2′-Bipyridin]-6(1H)-one | acs.org |

| γ-Arylation | Cyclohexyl (aliphatic) | Pd(OAc)2 / 2-hydroxynicotinaldehyde (B1277654) (transient) | rsc.org |

| Meta-Arylation | Aromatic (meta) | Pd / S,O-ligand / Norbornene | researchgate.net |

Elucidation of Reaction Mechanisms

Reductive amination is a cornerstone for the synthesis of this compound, typically proceeding through the reaction of 3-methylcyclohexanone with aniline. This process generally involves two key steps: the formation of an imine or enamine intermediate followed by its reduction. nih.govmasterorganicchemistry.com

The initial step is the condensation of the primary amine (aniline) with the ketone (3-methylcyclohexanone) to form a hemiaminal intermediate. nih.gov This is followed by the elimination of a water molecule to generate an imine (a Schiff base). fiveable.menumberanalytics.com The formation of this imine is a reversible process. peerj.com The subsequent reduction of the imine C=N double bond yields the final secondary amine, this compound. masterorganicchemistry.comorganicchemistrytutor.com

Various reducing agents can be employed for this transformation. While reagents like lithium aluminum hydride (LAH) or sodium borohydride (B1222165) can be used in a two-step process, a one-pot procedure is often favored using a milder reducing agent like sodium cyanoborohydride (NaBH3CN). organicchemistrytutor.com Sodium cyanoborohydride is particularly effective because it is selective for the reduction of the protonated imine (iminium ion) over the starting ketone, allowing the entire reaction to occur in a single vessel. masterorganicchemistry.com

Catalytic hydrogenation, using transition metals like palladium, platinum, or nickel, is another important method for the reduction step. mdpi.comresearchgate.net In biocatalytic approaches, imine reductases (IREDs) or amine dehydrogenases (AmDHs) can catalyze the reductive amination, often with high stereoselectivity. nih.govrsc.org The proposed mechanism for some enzyme-catalyzed reductive aminations involves the sequential binding of the cofactor (e.g., NADPH), the ketone, and the amine to the active site, followed by the formation of a hemiaminal, dehydration to an iminium intermediate, and subsequent hydride transfer from the cofactor. nih.govrsc.org

In transition metal-catalyzed processes, the reaction often proceeds through a series of coordinated intermediates. For instance, in palladium-catalyzed reductive aminations, the reaction may involve the formation of a palladium-hydride species which then reduces the imine. mdpi.com Studies on related systems suggest that the imine itself can coordinate to the metal center before reduction. In some cases, particularly in borrowing hydrogen or hydrogen autotransfer processes, the catalytic cycle involves the initial dehydrogenation of an alcohol to a ketone, which then forms the imine that is subsequently reduced by the metal hydride species formed in the first step. researchgate.net

In biocatalytic systems, such as those using imine reductases, the reaction proceeds through a quaternary complex of the enzyme, the cofactor (NADPH), the ketone, and the amine. nih.govrsc.org This leads to a hemiaminal intermediate within the enzyme's active site, which then dehydrates to the iminium intermediate before being reduced. nih.gov The precise orientation of these intermediates within the active site, often guided by specific amino acid residues, is key to the high stereoselectivity observed in these enzymatic reactions.

In some catalytic C-H activation/amination reactions, which can be an alternative route to related aniline derivatives, the mechanism may involve different types of intermediates, such as organometallic species where the aniline is coordinated to the metal catalyst, facilitating the C-H activation step. rsc.orgnih.gov For example, in yttrium-catalyzed ortho-alkylation of anilines, an intermediate involving the coordination of the aniline's amino group to the yttrium center is proposed, which then facilitates the intramolecular C-H activation. rsc.org

Kinetic Isotope Effect (KIE) studies, particularly using deuterium (B1214612) labeling, are powerful tools for elucidating reaction mechanisms, especially for determining whether a C-H bond is broken in the rate-determining step. bohrium.comnih.gov

In the context of reactions analogous to the synthesis or functionalization of this compound, KIE studies have been instrumental. For instance, in the Pd-catalyzed C-H olefination of aniline derivatives, a primary kinetic isotope effect (kH/kD) of 6.2 to 8.5 was observed. acs.org This large primary KIE suggests that the cleavage of the C-H bond is the turnover-limiting step in the catalytic cycle. acs.org

Similarly, in the yttrium-catalyzed ortho-alkylation of N,N-dimethyl anilines with alkenes, a KIE value of 2.7 to 3.3 was measured. rsc.org This result, consistent with DFT calculations, supports a mechanism where the intramolecular C-H activation via a σ-bond metathesis pathway is the rate-determining step. rsc.org

In nickel-catalyzed intramolecular C-H amination reactions, a very large primary intermolecular KIE of 31.9 ± 1.0 was determined. nih.gov This exceptionally large value is indicative of a radical-based hydrogen atom abstraction (HAA) mechanism and suggests that quantum mechanical tunneling plays a significant role in the C-H bond activation step. nih.gov

These studies, while not all directly on this compound itself, provide a mechanistic framework for understanding related C-H functionalization and amination reactions. They highlight how isotopic labeling can differentiate between concerted processes, oxidative addition, or radical abstraction pathways. rsc.orgacs.orgnih.gov

Table 1: Kinetic Isotope Effects in Related C-H Activation/Alkylation Reactions

| Reaction Type | Catalyst System | kH/kD | Implied Rate-Determining Step | Reference |

| C-H Olefination of Anilines | Pd/S,O-Ligand | 6.2 - 8.5 | C-H bond cleavage | acs.org |

| ortho-Alkylation of Anilines | Cationic Yttrium | 2.7 - 3.3 | Intramolecular C-H activation | rsc.org |

| Intramolecular C-H Amination | Nickel-Dipyrrin | 31.9 ± 1.0 | Hydrogen Atom Abstraction (HAA) | nih.gov |

| C-H Alkylation of Tertiary Anilines | Scandium-Imidazolin-2-iminato | - | C-H activation | researchgate.net |

This table is generated based on available data for analogous reaction types to provide context for the mechanistic analysis of this compound.

Hydrogen bonding can play a crucial role in controlling the activity and selectivity of transition metal-catalyzed reactions, including those relevant to the synthesis of this compound. nih.gov It can influence the reaction by pre-organizing a substrate, stabilizing transition states, or even actively participating in the catalytic cycle. nih.govwikipedia.org

In the context of reductive amination, hydrogen bond-donating solvents or catalysts can promote the reaction. mpg.deresearchgate.net For example, computational studies on reductive amination have shown that hydrogen-bond-forming solvent molecules can lower the activation energy for the formation of the enamine or imine intermediate by acting as proton transfer agents. mpg.de Thiourea-based organocatalysts, which operate through hydrogen bonding, can activate imines for reduction by stabilizing the developing negative charge in the transition state. researchgate.net

In transition metal catalysis, hydrogen bonding can occur between a ligand and the substrate, creating a well-defined reaction pocket. This is a key principle in some asymmetric hydrogenations and transfer hydrogenations. nih.govacs.org For instance, in certain iridium-catalyzed asymmetric reductive aminations, density functional theory (DFT) studies have implicated hydrogen bonding between the chiral phosphoramidite (B1245037) ligand and the amine substrate, as well as between a chloride ligand and the imine intermediate, as crucial for reactivity and enantioselectivity. d-nb.info These interactions help to lock the substrate into a specific orientation for the hydride transfer step. d-nb.info

Furthermore, the presence of hydroxyl groups on a palladium catalyst was found to be essential for the reductive amination of sterically hindered amines. mdpi.com It was proposed that a hydrogen bond between the nitrogen of the imine intermediate and a hydrogen atom from a water molecule formed in situ could polarize the imine, facilitating the hydride addition from the catalyst. mdpi.com This highlights how even subtle hydrogen bonding interactions can significantly impact the reaction mechanism and outcome.

Structural Characterization and Advanced Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For N-(3-methylcyclohexyl)aniline, both proton (¹H) and carbon-13 (¹³C) NMR analyses provide comprehensive data on the hydrogen and carbon environments within the molecule. The data presented is for a mixture of cis and trans isomers.

In the ¹H NMR spectrum of this compound, recorded at 600 MHz in deuterated chloroform (B151607) (CDCl₃), distinct signals corresponding to the aromatic, amine, and aliphatic protons are observed. rsc.org The aromatic protons on the aniline (B41778) ring appear in the downfield region between δ 7.18 and δ 6.60 ppm. rsc.org Specifically, the two protons ortho to the amino group show a doublet at δ 7.18 ppm, while the proton para to the amino group presents as a triplet at δ 6.67 ppm. rsc.org The two meta protons appear as a multiplet around δ 6.60-6.61 ppm. rsc.org

A broad singlet at δ 3.69 ppm is attributed to the N-H proton of the secondary amine, with its broadness indicating chemical exchange. rsc.org The aliphatic protons of the 3-methylcyclohexyl group resonate in the upfield region. A multiplet corresponding to the methine proton attached to the nitrogen (C1-H) is observed between δ 2.06-2.12 ppm. rsc.org The remaining cyclohexyl protons appear as a complex series of multiplets between δ 1.52 and δ 1.76 ppm, and δ 1.21-1.28 ppm. rsc.org The methyl group protons on the cyclohexyl ring are clearly identified by a doublet at δ 0.94 ppm, confirming the 3-methyl substitution. rsc.org

Table 1: ¹H NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

|---|---|---|---|---|

| 7.18 | d | 7.20 | 2H | Ar-H (ortho) |

| 6.67 | t | 7.05 | 1H | Ar-H (para) |

| 6.61-6.60 | m | - | 2H | Ar-H (meta) |

| 3.69 | brs | - | 1H | N-H |

| 2.12-2.06 | m | - | 1H | Cyclohexyl-CH-N |

| 1.76-1.52 | m | - | 6H | Cyclohexyl-CH₂ |

| 1.28-1.21 | m | - | 2H | Cyclohexyl-CH₂ |

Data sourced from a 600 MHz spectrum. rsc.org

The ¹³C NMR spectrum, recorded at 150 MHz in CDCl₃, corroborates the structure by identifying all 13 unique carbon atoms in the molecule. rsc.org The presence of multiple closely spaced signals for certain carbons (e.g., at δ 129.28/129.27, 116.8/116.7, and 113.2/113.0 ppm) confirms that the sample is a mixture of cis and trans isomers, arising from the relative orientation of the methyl group and the anilino group on the cyclohexane (B81311) ring. rsc.org

The carbon atom of the aromatic ring directly bonded to the nitrogen (C-N) resonates at δ 147.4 ppm. rsc.org The other aromatic carbons appear at δ 129.28/129.27 ppm (ortho-C), δ 116.8/116.7 ppm (para-C), and δ 113.2/113.0 ppm (meta-C). rsc.org The aliphatic carbons of the 3-methylcyclohexyl ring show a range of signals. The methine carbon attached to the nitrogen (CH-N) is found at δ 52.1 ppm and δ 47.5 ppm for the two isomers. rsc.org The remaining cyclohexyl and methyl carbons resonate in the upfield region from δ 42.5 to δ 20.5 ppm. rsc.org

Table 2: ¹³C NMR Spectroscopic Data for this compound in CDCl₃

| Chemical Shift (δ) ppm | Assignment |

|---|---|

| 147.4 | Ar C-N |

| 129.28, 129.27 | Ar-CH (ortho) |

| 116.8, 116.7 | Ar-CH (para) |

| 113.2, 113.0 | Ar-CH (meta) |

| 52.1, 47.5 | Cyclohexyl CH-N |

Data sourced from a 150 MHz spectrum, reflecting a mix of cis and trans isomers. rsc.org

Mass Spectrometry

Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound with high precision.

High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) provides an extremely accurate measurement of the mass-to-charge ratio (m/z) of the protonated molecule [M+H]⁺. This analysis is crucial for confirming the molecular formula. For this compound, the experimentally measured mass aligns almost perfectly with the theoretically calculated mass for the molecular formula C₁₃H₁₉N. rsc.org

Table 3: HRESIMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₃H₁₉N |

| Ion | [M+H]⁺ |

| Calculated m/z | 190.1596 |

The minuscule difference between the calculated and found mass provides unequivocal evidence for the elemental composition of the compound. rsc.org

Vibrational and Electronic Spectroscopy

Vibrational spectroscopy is essential for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation.

Infrared (IR) spectroscopy of this compound reveals characteristic absorption bands that confirm the presence of its key functional groups. The spectrum would be expected to show the following significant peaks:

N-H Stretch: A single, moderately sharp absorption band is anticipated in the region of 3350-3310 cm⁻¹, which is characteristic of a secondary amine (N-H) stretching vibration.

C-H Stretch (Aromatic and Aliphatic): Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the aliphatic C-H stretching vibrations from the methylcyclohexyl group would appear just below 3000 cm⁻¹.

C=C Stretch (Aromatic): Multiple sharp bands in the 1600-1450 cm⁻¹ region would indicate the carbon-carbon double bond stretching within the aniline ring.

C-N Stretch: A strong absorption band corresponding to the aromatic amine C-N stretching vibration is typically observed in the 1335-1250 cm⁻¹ range.

N-H Wag: A broad band resulting from the N-H wagging vibration for a secondary amine would be present in the 910-665 cm⁻¹ region.

These characteristic bands collectively provide a vibrational fingerprint of the molecule, confirming the integration of the aniline and 3-methylcyclohexyl components.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for studying the electronic transitions within molecules like this compound. libretexts.orgnumberanalytics.com The absorption of UV or visible light promotes electrons from a lower energy ground state to a higher energy excited state. libretexts.org In this compound, the aniline moiety constitutes the primary chromophore, the part of the molecule responsible for light absorption. The electronic transitions are principally associated with the π-electron system of the benzene (B151609) ring and the non-bonding (n) electrons of the nitrogen atom.

The UV spectrum of aniline, the parent chromophore, typically displays two main absorption bands. researchgate.net The first, a high-energy band around 230-240 nm, is attributed to the π → π* transition of the benzene ring. The second band, appearing at a longer wavelength (around 280-290 nm), is also a π → π* transition, often referred to as the B-band, which is characteristic of the benzene ring but is modified by the amino substituent. researchgate.net The presence of the lone pair of electrons on the nitrogen atom, which can conjugate with the aromatic ring, influences these transitions. An n → π* transition is also possible but is often weaker and can be obscured by the more intense π → π* bands. libretexts.orgbethunecollege.ac.in

For this compound, the fundamental electronic transitions are expected to be similar to those of aniline. The alkyl (3-methylcyclohexyl) group is an auxochrome, which typically causes minor shifts in the absorption maxima (λmax) and changes in molar absorptivity (ε) but does not fundamentally alter the nature of the chromophore. Theoretical studies on related structures, such as N-(3-Methylcyclohexyl)-2-phenylcyclopropane-1-carbohydrazide, have shown that π→π* transitions are the most significant electronic transitions observed. researchgate.net The solvent environment can also influence the spectrum; for instance, in acidic solutions, protonation of the amino group removes the n-π conjugation, leading to a spectrum that more closely resembles that of the parent hydrocarbon (benzene), with absorption shifting to shorter wavelengths. bethunecollege.ac.in

Table 1: Typical UV-Vis Absorption Data for Aniline Chromophores

| Transition Type | Typical λmax (nm) | Notes |

| π → π* (Primary) | 230 - 240 | High-intensity absorption band of the phenyl group. |

| π → π* (Secondary, B-Band) | 280 - 290 | Characteristic band for substituted benzene, influenced by the -NHR group. researchgate.net |

| n → π | Variable | Often weak and may be submerged by stronger π → π bands. libretexts.org |

Chromatographic and Separation Techniques

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Isomer Resolution

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of aniline derivatives, providing robust methods for purity determination, quantification, and the separation of isomers. thermoscientific.comsielc.com For this compound, reversed-phase HPLC (RP-HPLC) is the most common approach. In this mode, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase. sigmaaldrich.com

The separation mechanism relies on the differential partitioning of the analyte between the stationary and mobile phases. The hydrophobicity of this compound, conferred by the phenyl and methylcyclohexyl groups, results in its retention on the nonpolar column. The composition of the mobile phase, typically a mixture of water and an organic modifier like acetonitrile (B52724) or methanol, is critical for achieving optimal separation. sigmaaldrich.comsielc.com A gradient elution, where the proportion of the organic modifier is increased over time, is often employed to separate the target compound from impurities with different polarities. acs.org

Detection is commonly achieved using a UV detector, as the aniline chromophore absorbs strongly in the UV region (typically at 254 nm). sigmaaldrich.com This method allows for the sensitive detection and quantification of the compound. Furthermore, HPLC is crucial for resolving the stereoisomers of this compound (cis and trans isomers) and any constitutional isomers, which may arise during synthesis. Chiral stationary phases can be employed if separation of enantiomers is required.

Table 2: Illustrative HPLC Method Parameters for Aniline Derivatives

| Parameter | Typical Condition | Purpose |

| Column | C18 (e.g., 4.6 mm x 150 mm, 5 µm) | Provides a nonpolar stationary phase for reversed-phase separation. sielc.com |

| Mobile Phase | Acetonitrile/Water or Methanol/Water | Polar mobile phase; composition is adjusted for optimal resolution. sigmaaldrich.com |

| Elution Mode | Isocratic or Gradient | Gradient elution is often used for separating complex mixtures. acs.org |

| Flow Rate | 1.0 mL/min | A standard flow rate for analytical columns. sigmaaldrich.com |

| Detector | UV at 254 nm | The aniline chromophore allows for sensitive UV detection. sigmaaldrich.com |

| Column Temp. | 30 °C | Temperature control ensures reproducible retention times. sigmaaldrich.com |

Thin-Layer Chromatography (TLC) for Reaction Monitoring and Product Purification

Thin-Layer Chromatography (TLC) is an indispensable, rapid, and cost-effective technique used extensively in synthetic organic chemistry for monitoring reaction progress and guiding purification processes. itwreagents.comshoko-sc.co.jp In the synthesis of this compound, TLC allows a chemist to quickly assess the consumption of starting materials (e.g., 3-methylcyclohexanone (B152366) and aniline) and the formation of the product. waters.com

The separation is performed on a TLC plate, which is typically a sheet of glass or aluminum coated with a thin layer of an adsorbent, most commonly silica (B1680970) gel. acs.org A small spot of the reaction mixture is applied to the baseline of the plate, which is then placed in a sealed chamber containing a shallow pool of a suitable mobile phase (eluent). The eluent, often a mixture of a nonpolar solvent (like hexane (B92381) or heptane) and a more polar solvent (like ethyl acetate (B1210297) or dichloromethane), travels up the plate by capillary action. researchgate.net

Components of the mixture separate based on their differential affinity for the stationary phase (silica) and solubility in the mobile phase. Less polar compounds, such as the this compound product, will travel further up the plate (higher Retention Factor, Rf value) than more polar starting materials or intermediates. Visualization is typically achieved by placing the plate under UV light (at 254 nm), where the aromatic aniline derivative will appear as a dark spot against a fluorescent background. acs.orgresearchgate.net TLC is also used to identify the appropriate solvent system for purification by column chromatography. itwreagents.com

Table 3: Typical TLC System for Monitoring N-alkylation of Anilines

| Component | Description | Function |

| Stationary Phase | Silica Gel 60 F254 | A polar adsorbent that separates compounds based on polarity. acs.org |

| Mobile Phase | Hexane/Ethyl Acetate (e.g., 8:2 v/v) | Solvent system; the ratio is optimized to achieve good separation (Rf values between 0.2 and 0.8). researchgate.net |

| Visualization | UV Light (254 nm) | Non-destructive method to locate the aromatic compounds on the plate. shoko-sc.co.jp |

| Staining (Optional) | Potassium Permanganate (KMnO4) or Anisaldehyde Stain | Used if compounds are not UV-active; provides chemical visualization. acs.org |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. anton-paar.com This powerful technique can provide unambiguous information on bond lengths, bond angles, and torsional angles, thereby confirming the molecular structure and stereochemistry of a compound. For this compound, a single-crystal X-ray diffraction (SCXRD) analysis would yield a detailed model of its solid-state conformation.

The process involves irradiating a high-quality single crystal of the compound with a focused beam of X-rays. The electrons within the atoms of the crystal diffract the X-rays, producing a unique diffraction pattern. anton-paar.com By analyzing the positions and intensities of the diffracted beams, the electron density map of the molecule can be calculated, which in turn reveals the exact location of each atom in the crystal lattice.

While specific crystallographic data for this compound is not widely published, analysis of related structures provides insight into the expected findings. rsc.orgmdpi.com A crystal structure would definitively establish:

The relative stereochemistry of the methyl group and the anilino group on the cyclohexyl ring (cis or trans).

The preferred conformation of the cyclohexyl ring (e.g., chair, boat) and the orientation of its substituents (axial or equatorial).

The geometry around the nitrogen atom and the planarity of the N-C(aryl) bond.

Intermolecular interactions in the crystal packing, such as hydrogen bonding (N-H···N) or van der Waals forces, which govern the macroscopic properties of the solid.

Table 4: Potential Structural Parameters from X-ray Crystallography of this compound

| Parameter | Expected Information | Significance |

| Crystal System & Space Group | e.g., Monoclinic, P21/c | Describes the symmetry and repeating unit of the crystal lattice. mdpi.com |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Defines the size and shape of the fundamental repeating block of the crystal. anton-paar.com |

| Bond Lengths (e.g., C-N, C-C) | Precise distances in Ångströms (Å) | Confirms covalent bonding and can indicate bond order. |

| Bond Angles (e.g., C-N-C) | Precise angles in degrees (°) | Defines the geometry around each atom. |

| Torsional Angles | Defines the conformation of the cyclohexyl ring and orientation of substituents. | Reveals the 3D shape and steric relationships within the molecule. |

Computational Chemistry and Theoretical Investigations

Quantum Chemical Computations for Molecular Structure and Electronic Properties

Quantum chemical computations are fundamental to understanding the intrinsic properties of N-(3-methylcyclohexyl)aniline at the molecular level.

Density Functional Theory (DFT) is a robust computational method used to determine the most stable three-dimensional structure of a molecule. rsc.org For this compound, this involves geometry optimization to find the lowest energy arrangement of its atoms. The process considers the various possible conformations arising from the flexible cyclohexyl ring and the rotation around the C-N bond.

The 3-methylcyclohexyl group can exist in chair conformations with the methyl group in either an axial or equatorial position. The equatorial position is generally favored to minimize steric strain. Furthermore, the bond between the cyclohexyl ring and the nitrogen atom can also be axial or equatorial. This results in four potential stereoisomers: cis-equatorial, cis-axial, trans-equatorial, and trans-axial. DFT calculations, often using functionals like B3LYP combined with basis sets such as 6-31G(d) or higher, can predict the relative energies of these conformers. researchgate.net The calculations typically show that the conformer with both the aniline (B41778) and methyl groups in equatorial positions is the most stable due to the minimization of steric hindrance.

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are widely used to predict spectroscopic parameters, which can then be compared with experimental data to confirm the molecular structure. researchgate.net

Infrared (IR) Spectroscopy: Theoretical IR spectra are calculated by computing the vibrational frequencies of the molecule's bonds. For this compound, a key predicted vibration is the N-H stretching frequency, characteristic of secondary amines, which typically appears in the 3300–3500 cm⁻¹ range. pressbooks.pub DFT calculations can predict the exact wavenumber for this and other vibrations, such as C-H stretching of the aromatic and aliphatic groups, and C-N stretching. researchgate.net

UV-Visible Spectroscopy: TD-DFT calculations are employed to predict the electronic transitions that give rise to UV-Vis absorption spectra. researchgate.net The calculations can identify the wavelengths of maximum absorption (λmax) corresponding to transitions like π → π* within the aniline aromatic ring. The solvent environment can also be modeled to see its effect on these transitions.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical ¹H and ¹³C NMR chemical shifts can be calculated. Hydrogens and carbons on the carbon adjacent to the nitrogen atom are deshielded due to nitrogen's electron-withdrawing effect, causing them to appear at a lower field in the spectrum. pressbooks.pub Computational models can predict these shifts with high accuracy, aiding in the assignment of signals in experimental spectra.

Table 1: Predicted Spectroscopic Data for this compound Note: These values are representative and can vary based on the specific computational method and basis set used.

| Parameter | Predicted Value Range | Associated Functional Group/Atom |

|---|---|---|

| IR: N-H Stretch (cm⁻¹) | 3350 - 3450 | Secondary Amine (N-H) |

| ¹H NMR: N-H (δ ppm) | 3.5 - 4.5 | Amine Proton |

| ¹H NMR: Aromatic (δ ppm) | 6.5 - 7.5 | Phenyl Ring Protons |

| ¹³C NMR: C-N (δ ppm) | 145 - 150 | Aromatic Carbon bonded to Nitrogen |

| UV-Vis: λmax (nm) | 240 - 290 | π → π* transition in Phenyl Ring |

Computational Modeling of Reactivity and Selectivity

Theoretical models are instrumental in predicting how this compound will behave in chemical reactions.

The Average Local Ionization Energy (Īs,min) is a computational descriptor used to predict the sites of electrophilic attack on an aromatic ring. cdnsciencepub.com It represents the average energy required to ionize an electron at a specific point on the molecular surface. researchgate.net Regions with lower Īs,min values are more electron-rich and thus more susceptible to attack by electrophiles. cdnsciencepub.comresearchgate.net

For this compound, the secondary amine group (-NH-) is an activating, ortho-, para-director. Computational analysis via ALIE quantifies this directing effect. The calculations would show that the lowest Īs,min values are located on the carbon atoms at the ortho and para positions of the aniline ring, with the para position often being the most reactive site due to reduced steric hindrance from the bulky N-substituent. This makes ALIE a powerful tool for predicting the regioselectivity of reactions like nitration or halogenation. researchgate.net

The Hammett equation is a well-established linear free-energy relationship that describes the effect of substituents on the reactivity of aromatic compounds. wikipedia.org The Hammett constant (σ) quantifies the electronic influence (electron-donating or -withdrawing) of a substituent. Computational parameters can be used to predict these constants.

Studies have shown an excellent correlation between calculated values, such as the minimum average local ionization energy (Īs,min), and empirical Hammett constants for substituted anilines. researchgate.netnih.gov For this compound, the N-cyclohexyl group is electron-donating. Computational methods can calculate properties like the electrostatic potential or ALIE, which can then be used in regression models to estimate the Hammett constant for the N-(3-methylcyclohexyl) group. researchgate.net This provides a theoretical basis for the empirical observations of reactivity. cdnsciencepub.com

Theoretical Studies of Catalytic Mechanisms and Interactions

Computational chemistry is crucial for elucidating the mechanisms of catalyzed reactions involving aniline derivatives. For instance, in palladium-catalyzed C-H functionalization reactions, such as olefination, DFT calculations can model the entire catalytic cycle. acs.orgnih.gov

These studies can investigate:

Reactant and Catalyst Interaction: Modeling the initial coordination of the this compound to the metal center of the catalyst.

Transition State Analysis: Calculating the structures and energies of transition states for key steps, such as C-H bond activation, which is often the rate-limiting step. acs.org This helps to understand why a reaction proceeds and what factors control its speed.

Selectivity: Explaining the origins of regioselectivity (e.g., para-selectivity). Computational models can compare the energy barriers for reaction at the ortho, meta, and para positions, revealing why one is favored. acs.org The interaction between the substrate and ligands on the catalyst can be precisely modeled to understand how they steer the reaction to the desired position. acs.org

Ligand Effects: Assessing how different ligands on the metal catalyst influence reactivity and selectivity by altering the electronic and steric environment around the metal. acs.org

Through such theoretical investigations, catalyst systems can be rationally designed and optimized for reactions involving this compound.

Computational Elucidation of Complex Reaction Pathways

Theoretical studies on analogous compounds, particularly N-cyclohexyl aniline, have been instrumental in elucidating potential reaction pathways, such as bond cleavage under specific conditions. One of the key applications of computational chemistry in this context is understanding the mechanisms of thermal degradation in aqueous environments, a process known as aquathermolysis.

Research on the aquathermolysis of N-cyclohexyl aniline, a close structural analog of this compound, indicates that the most probable degradation mechanism involves the heterolytic cleavage of the C-N bond. researchgate.net This process results in the formation of a cyclohexyl carbocation and an aniline molecule. DFT calculations are crucial in determining the energetics of such reactions, including the activation energy barriers that govern the reaction rates. It is reasonable to infer that this compound would follow a similar degradation pathway, initiated by the cleavage of the bond between the nitrogen atom and the substituted cyclohexyl ring.

The presence of catalysts, particularly transition metal ions, can significantly influence these reaction pathways by lowering the kinetic energy barrier for C-N bond breakage. researchgate.net Computational models predict that ions such as Fe(II), Co(II), and Ni(II) can catalyze the aquathermal degradation of N-cyclohexyl aniline. researchgate.net This catalytic effect is a key area of theoretical investigation, as it helps in understanding the compound's stability and reactivity in various chemical environments. The methyl group on the cyclohexyl ring in this compound is expected to have a minor electronic effect on this fundamental reaction pathway, although it could introduce steric influences.

| Reaction Pathway | Description | Key Computational Insight |

| C-N Bond Cleavage | Heterolytic cleavage of the bond between the cyclohexyl ring and the nitrogen atom. | Computationally identified as the most probable degradation mechanism for the analogous N-cyclohexyl aniline. researchgate.net |

| Catalytic Degradation | C-N bond cleavage in the presence of transition metal ions. | DFT calculations show a reduction in the kinetic energy barrier, indicating a catalytic effect. researchgate.net |

Modeling of Ligand-Metal Interactions and Non-Covalent Interactions

This compound, with its nitrogen lone pair and aromatic phenyl ring, has the potential to act as a ligand, coordinating to metal centers. Computational modeling is a vital tool for studying these ligand-metal interactions, providing information on bond strengths, geometries, and the electronic structure of the resulting complexes.

Theoretical studies on similar N-aryl and N-cyclohexyl amine ligands reveal that they can form stable complexes with various metals. For instance, computational analysis of the interaction between N-cyclohexyl aniline and transition metal ions like Cu(II) has shown the formation of strong coordination bonds. researchgate.net However, these studies also highlight potential complexities; for example, the product of the C-N cleavage (aniline) can also coordinate to the metal, potentially leading to catalyst poisoning. researchgate.net

Beyond direct coordination, non-covalent interactions play a crucial role in the structure and function of molecules like this compound. These interactions, which include van der Waals forces, steric repulsion, and potential hydrogen bonding, can be effectively modeled using computational methods such as DFT and Natural Bond Orbital (NBO) analysis. In related molecules containing a 3-methylcyclohexyl group, visual studies of weak interactions have shown the significant influence of steric effects due to strong repulsive forces and van der Waals interactions. researchgate.net For this compound, the orientation of the methyl group (axial vs. equatorial) on the cyclohexane (B81311) ring would be a key determinant of the steric environment around the nitrogen atom, influencing its availability for metal coordination and its interaction with other molecules.

The table below summarizes the catalytic effect of different metal ions on the activation energy for the C-N bond cleavage in the analogous N-cyclohexyl aniline, as determined by DFT calculations. This data provides a quantitative look at the ligand-metal interactions at the transition state of the reaction.

| Catalyst | Calculated Activation Energy (kcal/mol) for C-N Cleavage * | Observation |

| None (Uncatalyzed) | High | The reaction is kinetically hindered without a catalyst. |

| Fe(II) | Significantly Reduced | Demonstrates a notable catalytic effect on the degradation. researchgate.net |

| Co(II) | Significantly Reduced | Shows a catalytic effect comparable to Fe(II). researchgate.net |

| Ni(II) | Significantly Reduced | Also acts as an effective catalyst for the C-N bond cleavage. researchgate.net |

| Cu(II) | Reduced | While it lowers the activation barrier, it forms strong bonds with the amine, potentially leading to self-poisoning by the aniline product. researchgate.net |

*Qualitative representation based on findings for N-cyclohexyl aniline. researchgate.net Specific values for this compound would require dedicated computational studies.

Derivatives, Analogues, and Structure Property Relationship Spr Studies

Synthesis and Characterization of Substituted N-(methylcyclohexyl)anilines

The synthesis of substituted N-(methylcyclohexyl)anilines can be achieved through various established chemical reactions. A common method involves the reductive amination of a substituted cyclohexanone (B45756) with a corresponding aniline (B41778) derivative. dicp.ac.cn This process typically utilizes a reducing agent, such as sodium borohydride (B1222165) or hydrogen gas with a palladium catalyst, to convert the intermediate imine to the final amine product. dicp.ac.cn

Another synthetic approach is the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction between an aryl halide or triflate and an amine. This method offers a versatile way to form the carbon-nitrogen bond between the cyclohexyl and phenyl rings. The choice of ligands, solvents, and reaction conditions is crucial for achieving high yields and selectivity. For instance, the use of specific phosphine (B1218219) ligands can significantly influence the efficiency of the catalytic cycle.

Characterization of cis- and trans-Diastereomers

N-(3-methylcyclohexyl)aniline exists as cis and trans diastereomers due to the relative orientation of the methyl group and the aniline substituent on the cyclohexane (B81311) ring. These stereoisomers can be separated and characterized using chromatographic and spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between the cis and trans isomers. The coupling constants (³J) between the protons on the cyclohexane ring, particularly H-3 and H-4, differ for each diastereomer due to their distinct spatial arrangements. mdpi.com For example, in many substituted cyclohexyl systems, the trans isomer exhibits a larger coupling constant for the axial-axial interaction compared to the axial-equatorial or equatorial-equatorial interactions observed in the cis isomer. mdpi.comrsc.org High-Resolution Mass Spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compounds. mdpi.comrsc.org

A study on N,N-dimethyl-4-(4-methylcyclohexyl)aniline demonstrated the use of ¹H NMR to assign the cis and trans configurations based on the chemical shift and coupling constants of the benzylic proton. rsc.org The trans-isomer showed a characteristic triplet of triplets for the benzylic proton with a large coupling constant, indicative of an axial hydrogen, while the cis-isomer displayed a more complex multiplet. rsc.org

| Diastereomer | Key ¹H NMR Signal (Benzylic H) | Characteristic Coupling Constant (J) | Reference |

| trans-N,N-dimethyl-4-(4-methylcyclohexyl)aniline | Triplet of triplets | ~12.0 Hz | rsc.org |

| cis-N,N-dimethyl-4-(4-methylcyclohexyl)aniline | Multiplet | Not specified | rsc.org |

Exploration of Positional and Substituent Isomers on Cyclohexyl and Phenyl Moieties

The chemical properties of this compound can be fine-tuned by introducing various substituents at different positions on both the cyclohexyl and phenyl rings. The placement of electron-donating or electron-withdrawing groups on the aniline ring can significantly alter its nucleophilicity and reactivity in electrophilic aromatic substitution reactions. For example, a fluorine atom on the aniline ring acts as an electron-withdrawing group, influencing the electron density of the aromatic system.

Similarly, modifying the position of the methyl group on the cyclohexane ring (e.g., 2-methyl or 4-methyl) or introducing other alkyl groups can impact the steric hindrance around the nitrogen atom and influence the conformational preferences of the cyclohexane ring. dicp.ac.cn These structural modifications are crucial in structure-activity relationship (SAR) studies, where the goal is to optimize the biological activity or material properties of the molecule. nih.gov

Research on related N-substituted anilines has shown that the bulkiness of substituents on the aniline can affect reaction outcomes. For instance, sterically hindered anilines like 2,4,6-trimethylaniline (B148799) may fail to react under conditions where less hindered anilines proceed smoothly. dicp.ac.cn

| Substituent Position | Effect on Properties | Example Compound | Reference |

| Phenyl Ring (ortho-fluoro) | Alters electronic properties of the aromatic ring. | 2-Fluoro-6-(3-methylcyclohexyl)aniline | |

| Cyclohexyl Ring (2-methyl) | Influences stereochemical outcome of reactions. | cis-N-(2-methylcyclohexyl) amines | dicp.ac.cn |

| Phenyl Ring (para-methoxy) | Can enhance enantioselectivity in certain reactions. | p-methoxyaniline derivative | dicp.ac.cn |

Development and Investigation of Structurally Related Cyclohexyl and Cyclopentyl Aniline Analogues

To further understand the structure-property relationships, researchers have synthesized and studied analogues where the cyclohexyl ring is replaced by other cycloalkyl groups, such as cyclopentyl. The size of the cycloalkyl ring can influence factors like lipophilicity, steric bulk, and conformational flexibility.

For instance, comparing N-cyclopentyl aniline analogues to their N-cyclohexyl counterparts reveals differences in their physicochemical properties. The cyclopentyl group is less bulky than the cyclohexyl group, which can affect binding interactions with biological targets. The choice between a cyclopentyl and a cyclohexyl ring can be a strategic decision in drug design to balance steric hindrance and synthetic accessibility. Studies on other classes of compounds have shown that cyclopentyl and cyclohexyl groups can lead to moderate biological activity, suggesting these cyclic alkyl groups are favorable substituents. unc.edu

Strategies for Designing Chemically Differentiated Building Blocks

The design of chemically differentiated building blocks is a key strategy in combinatorial chemistry and the synthesis of compound libraries. For derivatives of this compound, this involves creating a set of precursors with diverse functional groups and stereochemical arrangements.

One approach is to synthesize a range of substituted anilines and methylcyclohexanones, which can then be combined through reductive amination to generate a library of N-(methylcyclohexyl)aniline derivatives. This allows for systematic exploration of the chemical space around the core structure.

Another strategy involves the use of protecting groups to selectively modify one part of the molecule while leaving other parts unchanged. For example, protecting the aniline's amino group allows for transformations on the phenyl ring without affecting the amine. Subsequent deprotection reveals the final compound. This approach enables the synthesis of complex molecules with precise control over the placement of functional groups. The development of efficient synthetic routes, including catalyst- and additive-free methods, facilitates the rapid generation of diverse aniline derivatives. beilstein-journals.orgnih.gov

Impact of Stereochemistry on Chemical Properties and Reactivity Profiles

Stereochemistry plays a critical role in determining the chemical properties and reactivity of this compound and its derivatives. walshmedicalmedia.com The cis and trans diastereomers can exhibit different physical properties, such as melting points, boiling points, and solubility, due to variations in their molecular shape and intermolecular interactions.

The spatial arrangement of atoms also influences the reactivity of the molecule. lumenlearning.com For example, the accessibility of the lone pair of electrons on the nitrogen atom can be affected by the conformation of the methylcyclohexyl group. In one diastereomer, the methyl group might sterically hinder the approach of a reagent to the nitrogen atom, leading to a slower reaction rate compared to the other diastereomer.

Furthermore, in reactions that generate a new chiral center, the existing stereochemistry of the this compound can direct the stereochemical outcome of the reaction, a phenomenon known as diastereoselective synthesis. dicp.ac.cn Understanding the impact of stereochemistry is fundamental for controlling the three-dimensional structure of molecules and, consequently, their function in various applications. nih.govpku.edu.cn

Non Medicinal Applications in Chemical Science and Industry

Role as Versatile Building Blocks in Advanced Organic Synthesis

N-(3-methylcyclohexyl)aniline and its analogues are valuable building blocks in organic synthesis, serving as starting materials for the construction of more complex molecules. cymitquimica.com The structure is particularly useful in medicinal chemistry and agrochemical development, where the introduction of a lipophilic, sterically defined group like 3-methylcyclohexyl can significantly influence the biological activity and pharmacokinetic properties of a target compound. dv-expert.orgsigmaaldrich.com

The synthetic utility of this compound arises from the distinct reactivity of its two main components:

The Aniline (B41778) Moiety: The secondary amine and the aromatic ring are sites for numerous chemical transformations. The nitrogen atom can undergo reactions such as acylation, alkylation, and palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination) to form new C-N bonds. The aromatic ring is susceptible to electrophilic substitution, allowing for the introduction of various functional groups, although the substitution pattern is influenced by the activating nature of the amino group and the steric hindrance it imposes.

The 3-Methylcyclohexyl Group: This bulky, non-polar substituent impacts the physical properties of resulting molecules, such as solubility and lipophilicity. Its conformational flexibility and stereochemistry can be crucial for achieving specific binding interactions with biological targets like enzymes or receptors.

Derivatives of this compound are instrumental in synthesizing complex chemical entities. For instance, fluorinated analogues are employed as intermediates in the development of novel pharmaceuticals and agrochemicals. The synthesis of such hindered amines often requires innovative methods to overcome the steric challenges they present. sigmaaldrich.com

Table 1: Key Synthetic Transformations Involving the N-Aryl-Cyclohexylamine Scaffold

| Reaction Type | Reagents & Conditions | Purpose | Reference |

|---|---|---|---|

| Buchwald-Hartwig Amination | Palladium catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos), Base (e.g., Cs₂CO₃), Toluene | Formation of the C-N bond between an aryl halide and an amine. A common route to synthesize N-aryl amines. | |